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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Vofatamab (Vsppltlgglls) and Infigratinib, two
distinct therapeutic agents targeting the Fibroblast Growth Factor Receptor 3 (FGFR3)
pathway, a critical driver in various cancers, notably urothelial carcinoma. This document
summarizes their mechanisms of action, presents available clinical data, and outlines the

experimental protocols from key clinical trials to inform research and drug development
decisions.

At a Glance: Vofatamab vs. Infigratinib
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Feature Vofatamab (Vsppltigqlls) Infigratinib
] Small molecule tyrosine kinase
Drug Class Human monoclonal antibody o
inhibitor
Specifically binds to the Inhibits the kinase activity of
Target(s) extracellular domain of FGFR1, FGFR2, and FGFRS3.

FGFR3.[1][2][3]

[4105](6]

] o Competitively binds to the
Blocks ligand binding and o o .
] ATP-binding site in the kinase
] ) prevents both wild-type and ) )
Mechanism of Action o domain of FGFRs, preventing
mutated FGFR3 activation and

L autophosphorylation and
dimerization.[1][3][7]

downstream signaling.[5]

Administration Intravenous (1V) infusion.[8][9] Oral.[10][11]

Mechanism of Action

Vofatamab is a human IgG1 monoclonal antibody that exhibits high specificity for the FGFR3
receptor.[1][12] Its primary mechanism involves binding to the extracellular domain of FGFRS3,
which sterically hinders the binding of its natural ligands, the fibroblast growth factors (FGFs).
[3] This action prevents the dimerization and subsequent activation of the receptor, thereby
inhibiting downstream signaling cascades. Notably, Vofatamab is effective against both wild-
type and genetically mutated forms of FGFR3.[1][3]

Infigratinib is an orally bioavailable small molecule that functions as an ATP-competitive
tyrosine kinase inhibitor.[6][10] It targets the intracellular kinase domains of FGFR1, FGFR2,
and FGFR3.[4] By occupying the ATP-binding pocket, Infigratinib prevents the
autophosphorylation of the receptor, a critical step in its activation.[5] This blockade of
phosphorylation effectively halts the downstream signaling pathways, including the RAS-MAPK
and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[5]
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Figure 1. Mechanisms of Vofatamab and Infigratinib.

Clinical Efficacy

Direct head-to-head clinical trials comparing Vofatamab and Infigratinib are not available. The
following tables summarize efficacy data from separate clinical trials in patients with urothelial

carcinoma.

Vofatamab Clinical Trial Data
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. Objective
. Patient
Trial Treatment Arm ] N Response
Population
Rate (ORR)
Metastatic
Urothelial
Carcinoma
FIERCE-21 Vofatamab (mUC) with 1 Partial Response
(Phase IN[7][13] Monotherapy FGFR3 (PR) in 1 patient
mutation/fusion,
previously
treated
mUC with
FGFR3
Vofatamab + ) ) ) )
mutation/fusion, 21 PR in 5 patients
Docetaxel )
previously
treated
mUcC,
FIERCE-22
Vofatamab + progressed after
(Phase Ib/11)[12] ] ] 35 36% (overall)
[14] Pembrolizumab platinum-based
chemotherapy
FGFR3
7 43%
mutated/fusion
FGFR3 wild-type 20 33%
Infigratinib Clinical Trial Data
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. Objective Disease
. Treatment Patient
Trial . N Response Control
Arm Population
Rate (ORR) Rate (DCR)
mUC with
Phase Ib[10] Infigratinib FGFR3 67 25.4% 64.2%
alterations
First-line 13 30.8% 46.2%
Second-line
54 24.1% 68.5%
or later
Adjuvant
setting for
PROOF 302 o ] )
o high-risk Not a primary  Not a primary
(Phase IlI) Infigratinib 20 ) )
(15] resected UC endpoint endpoint
with FGFR3
alterations
Placebo 19

Note: The PROOF 302 trial was terminated early due to slow accrual and not for safety

concerns, precluding definitive conclusions on efficacy in the adjuvant setting.[15][16]

Safety and Tolerability
Vofatamab Adverse Events (FIERCE-21 & FIERCE-22)

Vofatamab Monotherapy/Combination

Adverse Event (Any Grade)

Decreased appetite Common

Diarrhea Common

Pyrexia (Fever) Common

Asthenia 21%

Rash 12%

Anemia (Grade =3) 10-19%
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A notable characteristic of Vofatamab is the absence of hyperphosphatemia, a common on-
target effect of small molecule FGFR inhibitors, due to its different mechanism of action.[12][17]

qratinib Ad P | |

Adverse Event (Any Grade) Infigratinib
Hyperphosphatemia 46%
Fatigue 37%
Decreased appetite 32%
Stomatitis 25%
Elevated creatinine 42%
Constipation 37%
Anemia 36%
Dry mouth 31%
Alopecia 31%

Hyperphosphatemia is a recognized on-target effect of Infigratinib and other FGFR tyrosine
kinase inhibitors.

Experimental Protocols
Vofatamab: FIERCE-21 Trial (NCT02401542)

The FIERCE-21 trial was a Phase Ib/Il study evaluating Vofatamab alone or in combination
with docetaxel in patients with locally advanced or metastatic urothelial carcinoma who had
relapsed after or were refractory to at least one prior line of chemotherapy.[8][12]

o Patient Selection: Patients were required to have a pathogenic FGFR3 mutation or fusion
identified by the FoundationONE assay on archival tumor samples.[7]

e Dosing:

o Vofatamab monotherapy arm: 25 mg/kg administered as an 1V infusion.[7][9]
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o Combination therapy arm: Docetaxel at 75 mg/m? followed by Vofatamab at 25 mg/kg IV
on day one of each 21-day cycle.[7] An additional dose of Vofatamab was given on day 8
of the first cycle.[9]

» Efficacy Assessment: Tumor response was evaluated by investigators according to RECIST
1.1 criteria.[13] The primary endpoints were safety and objective response rate.[3]

FIERCE-21 Experimental Workflow
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Figure 2. FIERCE-21 Trial Workflow.
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Infigratinib: Phase Ib Trial in Urothelial Carcinoma

This was a multicenter, open-label, single-arm study of oral Infigratinib in patients with
advanced cholangiocarcinoma or other solid tumors with FGFR alterations, including urothelial

carcinoma.[10][18]

» Patient Selection: Eligible patients had metastatic urothelial carcinoma with activating
FGFR3 mutations or fusions.[10]

» Dosing: Infigratinib was administered orally at a dose of 125 mg once daily for 21 days of a
28-day cycle.[10][18]

» Efficacy Assessment: The primary endpoint was objective response rate, with secondary
endpoints including disease control rate, progression-free survival, and overall survival.[10]
Tumor assessments were based on RECIST 1.0 criteria.[10]

Infigratinib Phase Ib Trial Workflow

Patient Enrollment
(Metastatic Urothelial Carcinoma
with FGFR3 alterations)

Infigratinib Administration

(125 mg daily, 21/28 days)

Treatment Cycles Continue
(until progression or toxicity)

Tumor & Safety Evaluation

(RECIST 1.0, Adverse Events)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.onclive.com/view/infigratinib-demonstrates-clinical-activity-across-settings-in-urothelial-cancer
https://pmc.ncbi.nlm.nih.gov/articles/PMC11251863/
https://www.onclive.com/view/infigratinib-demonstrates-clinical-activity-across-settings-in-urothelial-cancer
https://www.onclive.com/view/infigratinib-demonstrates-clinical-activity-across-settings-in-urothelial-cancer
https://pmc.ncbi.nlm.nih.gov/articles/PMC11251863/
https://www.onclive.com/view/infigratinib-demonstrates-clinical-activity-across-settings-in-urothelial-cancer
https://www.onclive.com/view/infigratinib-demonstrates-clinical-activity-across-settings-in-urothelial-cancer
https://www.benchchem.com/product/b10857567?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857567?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b10857567#vsppltlgglls-vs-infigratinib-for-fgfr3-
inhibition]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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